2-Prop-2-enylpiperidine-1-carbaldehyde
Description
2-Prop-2-enylpiperidine-1-carbaldehyde is a piperidine-derived compound featuring a propenyl (allyl) substituent at the 2-position of the piperidine ring and a carbaldehyde group at the 1-position. The compound’s structural features—such as the nucleophilic aldehyde group and the unsaturated propenyl moiety—suggest reactivity in condensation, cycloaddition, or alkylation reactions, but experimental validation is sparse .
Properties
IUPAC Name |
2-prop-2-enylpiperidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-2-5-9-6-3-4-7-10(9)8-11/h2,8-9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHSSNUTVXDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCN1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enylpiperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods utilize catalysts such as molybdenum disulfide to facilitate the hydrogenation of pyridine derivatives, resulting in the formation of piperidine compounds .
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Prop-2-enylpiperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Prop-2-enylpiperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities. For example, piperidine derivatives have been shown to interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the absence of direct studies on 2-prop-2-enylpiperidine-1-carbaldehyde, comparisons are drawn from analogous piperidine-carbaldehyde derivatives and allyl-substituted heterocycles.
Table 1: Structural and Functional Comparisons
Key Observations:
Reactivity :
- The propenyl group in this compound may enhance electrophilic reactivity compared to unsubstituted piperidine-1-carbaldehyde, as seen in allylpiperidine derivatives undergoing Diels-Alder or allylic oxidation reactions .
- The carbaldehyde group enables nucleophilic additions, similar to other aldehyde-functionalized piperidines used in imine or hydrazone formation .
Toxicity: Piperidine-carbaldehyde derivatives generally exhibit acute toxicity (e.g., skin/eye irritation), as noted for 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde . Allyl-substituted analogs like 2-allylpiperidine show milder toxicity profiles, suggesting the propenyl group in this compound might reduce bioactivity compared to azepane-pyridine hybrids .
Applications: Unlike pesticidal carbamates (e.g., propoxur, isoprocarb) listed in -prop-2-enylpiperidine-1-carbaldehyde lacks documented pesticidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
